molecular formula C15H11Cl2FN4S B12155780 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine

5-[(2,6-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12155780
M. Wt: 369.2 g/mol
InChI Key: UDNRMNYNWHXJGX-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the 1,2,4-triazole family. Its full chemical name might be a mouthful, but it’s worth exploring! Here’s a concise introduction:

    5-[(2,6-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine: is a heterocyclic organic molecule.

  • It contains a 1,2,4-triazole core, which is a five-membered ring with three nitrogen atoms and two carbon atoms.
  • The compound’s structure combines the aromaticity of phenyl rings with the unique properties of the triazole moiety.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves Suzuki–Miyaura cross-coupling , a powerful method for forming carbon–carbon bonds. In this case, boron reagents play a crucial role . The general steps include:

    Boron Reagent Preparation: Synthesize or obtain the appropriate boron reagent (e.g., arylboronic acid or boronic ester).

    Cross-Coupling: React the boron reagent with an aryl halide (usually an aryl bromide or iodide) in the presence of a palladium catalyst and a base. This forms the desired triazole product.

Industrial Production:: Industrial-scale production typically involves optimizing the reaction conditions, scalability, and cost-effectiveness. Specific details would depend on the manufacturer and proprietary methods.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can yield different derivatives.

    Substitution: Substituents on the phenyl rings can be modified via substitution reactions.

Common Reagents and Conditions::

    Palladium Catalysts: Used in cross-coupling reactions.

    Base: Facilitates the coupling process.

    Aryl Halides: React with the boron reagent.

Major Products:: The major product is the triazole compound itself, with variations depending on the substituents.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential pharmaceutical properties.

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets. Further research is needed to elucidate these pathways fully.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds at the moment, exploring related triazoles and comparing their properties would be valuable.

Properties

Molecular Formula

C15H11Cl2FN4S

Molecular Weight

369.2 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(2-fluorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H11Cl2FN4S/c16-11-5-3-6-12(17)10(11)8-23-15-21-20-14(22(15)19)9-4-1-2-7-13(9)18/h1-7H,8,19H2

InChI Key

UDNRMNYNWHXJGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl)F

Origin of Product

United States

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